2,6-dimethylheptan-1-amine hydrochloride
CAS No.: 2763776-61-8
Cat. No.: VC11638563
Molecular Formula: C9H22ClN
Molecular Weight: 179.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2763776-61-8 |
---|---|
Molecular Formula | C9H22ClN |
Molecular Weight | 179.7 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2,6-dimethylheptan-1-amine hydrochloride is C₉H₂₂ClN, with a molecular weight of 179.73 g/mol. The compound’s structure consists of a heptane chain substituted with methyl groups at carbons 2 and 6, while the primary amine at carbon 1 forms a hydrochloride salt through protonation with hydrochloric acid. Key structural parameters include:
Property | Value/Description |
---|---|
IUPAC Name | 2,6-Dimethylheptan-1-amine hydrochloride |
CAS Number | Not publicly listed |
Molecular Formula | C₉H₂₂ClN |
Molecular Weight | 179.73 g/mol |
Appearance | Likely white crystalline solid |
Solubility | High in polar solvents (e.g., water, ethanol) |
The hydrochloride salt enhances stability and solubility compared to the free amine, making it preferable for storage and reactions requiring aqueous conditions .
Synthesis Pathways
Reduction of 2,6-Dimethylheptanenitrile
A plausible route involves reducing the corresponding nitrile. 2,6-Dimethylheptanenitrile (C₉H₁₇N, CAS 58475-05-1) can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether to yield 2,6-dimethylheptan-1-amine. Subsequent treatment with hydrochloric acid forms the hydrochloride salt:
Nucleophilic Substitution from 2,6-Dimethylheptan-1-ol
Another pathway utilizes 2,6-dimethylheptan-1-ol (CAS 2768-12-9) as a precursor. Conversion to a chloride intermediate via thionyl chloride (SOCl₂) followed by reaction with dimethylamine yields the free amine, which is then protonated :
Both methods require stringent control of reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts like tertiary amines or over-alkylation .
Physicochemical Properties
Thermal Stability
As a hydrochloride salt, the compound likely decomposes at elevated temperatures (>200°C), releasing hydrogen chloride (HCl) and forming degradation products. Differential scanning calorimetry (DSC) would be required to confirm exact melting/decomposition points.
Solubility Profile
The hydrochloride salt exhibits high solubility in water (>100 mg/mL) due to ionic interactions, contrasting with the free amine’s limited solubility. In nonpolar solvents like hexane, solubility is negligible, aligning with trends observed in dimethylamine hydrochloride (CAS 506-59-2) .
Spectroscopic Data
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IR Spectroscopy: Expected N-H stretching vibrations at ~2500–3000 cm⁻¹ (broad) and C-N stretches at ~1100–1250 cm⁻¹.
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NMR: ¹H NMR would show signals for methyl groups (δ 0.8–1.5 ppm), methylene/methine protons (δ 1.2–2.0 ppm), and amine protons (δ 2.5–3.5 ppm) .
Chemical Reactivity and Applications
Acid-Base Behavior
In aqueous solution, the compound dissociates into the free amine and HCl:
The free amine can participate in reactions typical of primary amines, such as:
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Acylation: Formation of amides with acyl chlorides.
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Alkylation: Synthesis of quaternary ammonium salts.
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Oxidation: Potential conversion to nitro compounds under strong oxidizing conditions .
Industrial and Pharmaceutical Relevance
While direct applications of 2,6-dimethylheptan-1-amine hydrochloride are undocumented, structurally similar amines are used in:
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Surfactants: Cationic surfactants for detergents and emulsifiers.
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Pharmaceuticals: Intermediate in drug synthesis (e.g., local anesthetics like lidocaine analogs) .
Future Research Directions
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